N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by the presence of two benzothiazole rings, one of which is substituted with a methoxy group and a methyl group, and the other with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a strong acid, while the methyl group can be introduced using methyl iodide and a base.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the benzothiazole derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by binding to receptors or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the methoxy, methyl, and carboxamide groups.
2-Aminobenzothiazole: A simpler derivative with an amino group at the 2-position.
4-Methoxybenzothiazole: A derivative with a methoxy group at the 4-position.
Uniqueness
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can enhance its biological activity and make it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-7-8-11(22-2)13-14(9)24-17(19-13)20-15(21)16-18-10-5-3-4-6-12(10)23-16/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFOUYGQNBHJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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